Spectroscopic Characterization of 3-(3-Chlorophenyl)-3-fluoropyrrolidine: A Comprehensive Technical Guide
Spectroscopic Characterization of 3-(3-Chlorophenyl)-3-fluoropyrrolidine: A Comprehensive Technical Guide
Executive Summary & Structural Rationale
In contemporary medicinal chemistry, the strategic incorporation of fluorine into saturated nitrogen heterocycles is a highly effective tactic for modulating physicochemical properties. 3-(3-Chlorophenyl)-3-fluoropyrrolidine (CAS: 1565489-33-9) represents a privileged building block where the installation of a fluorine atom at the C3 stereocenter profoundly alters the molecule's behavior compared to its non-fluorinated analog.
The electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect ( σI ), which significantly lowers the pKa of the adjacent secondary amine, thereby enhancing membrane permeability. Furthermore, the stereoelectronic "gauche effect" between the highly polarized C-F bond and the electronegative nitrogen dictates a restricted ring pucker, locking the pyrrolidine into a predictable conformation. Understanding the spectroscopic signatures of this molecule is critical for and its subsequent integration into and other pharmaceutical agents.
Fig 1: Physicochemical impacts of C3-fluorination on the pyrrolidine scaffold.
Spectroscopic Profiling & Causality Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of 3-(3-Chlorophenyl)-3-fluoropyrrolidine is defined by complex spin-spin coupling networks induced by the spin-1/2 19 F nucleus.
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1 H NMR: The diastereotopic protons at C2 and C4 exhibit pronounced germinal coupling ( 2JHH ) and vicinal/geminal-like coupling to fluorine ( 3JHF ). Because the C3 carbon is quaternary and chiral, the C2 protons (adjacent to the amine and the CF group) appear as distinct multiplets, typically between 3.25 and 3.45 ppm.
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13 C NMR: The defining feature is the massive one-bond carbon-fluorine scalar coupling ( 1JCF≈176 Hz) for the C3 quaternary carbon, resonating near 99.5 ppm. The inductive effect of the fluorine also causes observable two-bond ( 2JCF ) and three-bond ( 3JCF ) couplings extending into the aromatic ring (C-1', C-2', C-6') and the pyrrolidine ring (C-2, C-4).
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19 F NMR: A single multiplet is observed around -152.4 ppm. The multiplicity arises from coupling with the adjacent protons on C2 and C4.
High-Resolution Mass Spectrometry (HRMS)
Given the presence of a basic secondary amine, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique, as the nitrogen atom readily accepts a proton to form the [M+H]+ species. The presence of a single chlorine atom provides a highly diagnostic isotopic signature: a 3:1 relative abundance ratio between the 35 Cl ( m/z 200.0641) and 37 Cl ( m/z 202.0612) isotopologues.
Collision-Induced Dissociation (CID) reveals a primary fragmentation pathway driven by the loss of neutral hydrogen fluoride (HF, -20 Da), a hallmark of aliphatic fluorides, yielding an m/z 180.05 fragment.
Fig 2: Primary ESI-MS fragmentation pathways and isotopic signatures.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The vibrational spectrum is anchored by the strong, broad C-F stretching band near 1080 cm −1 . This intensity is caused by the large change in the dipole moment during the C-F bond vibration. The secondary amine N-H stretch is visible as a medium, broad band at 3310 cm −1 , while the C-Cl stretch appears in the fingerprint region at 785 cm −1 .
Standardized Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Multinuclear NMR Acquisition
Causality Check: Chloroform-d (CDCl 3 ) is selected as the solvent because it lacks exchangeable protons that would obscure the secondary amine N-H signal, and it provides an internal deuterium lock.
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Sample Preparation: Dissolve 15 mg of 3-(3-Chlorophenyl)-3-fluoropyrrolidine (free base) in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
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Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Establish the 2 H lock on the CDCl 3 solvent signal. Tune and match the probe for 1 H, 13 C, and 19 F frequencies to minimize reflected power.
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Shimming (Self-Validation): Perform gradient shimming on the Z-axis. Validate shim quality by ensuring the TMS peak width at half-height ( W1/2 ) is ≤1.0 Hz.
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Acquisition:
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1 H NMR: 16 scans, 30° pulse angle, 2.0 s relaxation delay (d1).
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13 C NMR: 512 scans, 1 H-decoupled (WALTZ-16), 2.0 s relaxation delay.
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19 F NMR: 64 scans, 1 H-decoupled, center frequency at -150 ppm, sweep width of 100 ppm.
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Protocol B: LC-HRMS Analysis
Causality Check: A high-resolution Time-of-Flight (TOF) or Orbitrap analyzer is required to resolve the exact mass to ≤5 ppm, definitively proving the elemental composition (C 10 H 11 ClFN).
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Calibration (Self-Validation): Prior to the run, infuse a standard tuning mix (e.g., sodium formate or reserpine). Calibrate the mass axis to ensure mass accuracy is within 2 ppm.
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Chromatography: Inject 1 μ L of a 1 μ g/mL sample (in MeOH) onto a C18 column (50 x 2.1 mm, 1.8 μ m). Elute using a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes. Note: Formic acid acts as a proton source, enhancing ESI+ ionization efficiency.
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Source Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 350 °C, and cone voltage at 30 V.
Protocol C: ATR-FTIR Spectroscopy
Causality Check: Attenuated Total Reflectance (ATR) is utilized over traditional KBr pellets to prevent moisture absorption (hygroscopicity) from confounding the N-H stretching region.
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Background Subtraction (Self-Validation): Clean the diamond ATR crystal with isopropanol. Acquire a 32-scan background spectrum of the ambient atmosphere to subtract CO 2 and water vapor signatures.
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Sample Application: Place 2-3 mg of the neat compound directly onto the crystal. Apply the pressure arm until the force gauge indicates optimal contact.
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Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 for 32 scans.
Data Summary Tables
Table 1: NMR Chemical Shifts and Coupling Constants (CDCl 3 )
| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Structural Assignment |
| 1 H | 7.42 | t | 1.8 | H-2' (Aromatic) |
| 1 H | 7.32 - 7.25 | m | - | H-4', H-5', H-6' (Aromatic) |
| 1 H | 3.45 - 3.25 | m | - | H-2a, H-2b (Pyrrolidine) |
| 1 H | 3.15 - 2.95 | m | - | H-5a, H-5b (Pyrrolidine) |
| 1 H | 2.45 - 2.15 | m | - | H-4a, H-4b (Pyrrolidine) |
| 1 H | 1.95 | br s | - | N-H (Exchangeable) |
| 13 C | 143.5 | d | 2JCF = 22.0 | C-1' (Aromatic) |
| 13 C | 134.6 | s | - | C-3' (Aromatic, C-Cl) |
| 13 C | 129.9, 128.2 | s | - | C-5', C-4' (Aromatic) |
| 13 C | 125.6 | d | 3JCF = 8.5 | C-6' (Aromatic) |
| 13 C | 123.4 | d | 3JCF = 9.0 | C-2' (Aromatic) |
| 13 C | 99.5 | d | 1JCF = 176.5 | C-3 (Pyrrolidine, C-F) |
| 13 C | 58.2 | d | 2JCF = 32.0 | C-2 (Pyrrolidine) |
| 13 C | 45.1 | s | - | C-5 (Pyrrolidine) |
| 13 C | 38.4 | d | 2JCF = 24.5 | C-4 (Pyrrolidine) |
| 19 F | -152.4 | m | - | C-F |
Table 2: High-Resolution Mass Spectrometry (ESI+)
| m/z Observed | Ion Type | Relative Abundance | Diagnostic Assignment |
| 200.0641 | [M+H] + | 100% | Intact protonated molecule ( 35 Cl) |
| 202.0612 | [M+H+2] + | ~33% | Intact protonated molecule ( 37 Cl) |
| 180.0579 | [M+H-HF] + | 45% | Loss of neutral hydrogen fluoride |
| 110.9990 | [C 6 H 4 Cl] + | 20% | 3-Chlorophenyl cation |
Table 3: ATR-FTIR Vibrational Bands
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Assignment |
| 3310 | Medium, Broad | Secondary amine stretch | N-H |
| 3065 | Weak | Aromatic C-H stretch | C-H (sp 2 ) |
| 2950, 2870 | Medium | Aliphatic C-H stretch | C-H (sp 3 ) |
| 1595, 1475 | Medium | Aromatic ring stretch | C=C |
| 1080 | Strong | Halogen stretch | C-F |
| 785, 740 | Strong | C-Cl stretch / out-of-plane bend | C-Cl / C-H bend |
References
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Wang, Y., et al. "Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition." The Journal of Organic Chemistry, 2017. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 83815861, 3-fluoro-3-phenylpyrrolidine hydrochloride." PubChem, 2024. URL:[Link]
- Pinkerton, A. B., et al. "Small molecule agonists of neurotensin receptor 1." US Patent US9868707B2, 2018.
